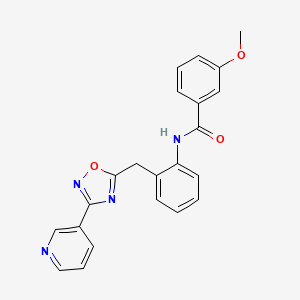
2-(2-Fluoro-4-nitrophenyl)propanoic acid
Descripción general
Descripción
“2-(2-Fluoro-4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.16 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Fluoro-4-nitrophenyl)propanoic acid” are not fully detailed in the search results. The compound has a molecular weight of 213.16 . Other properties like boiling point and storage conditions were not specified in the search results .Aplicaciones Científicas De Investigación
Chemical Interactions and Spectra Analysis
2-Fluoro-5-nitrobenzonitrile, closely related to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, has been investigated for its reactivity with amines, amino acids, and NH-heteroaromatic compounds. These studies provide valuable insights into the chemical interactions and proton magnetic resonance spectra of the resulting derivatives, contributing to our understanding of the structural and dynamic properties of these compounds (Wilshire, 1967).
Chiral Derivatizing Agent
The enantiomers of 2-fluoro-2-phenyl propanoic acid, a compound similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been separated and utilized as a chiral derivatizing agent. The significant fluorine chemical shift differences between the diastereoisomers of esters and amides prepared from this acid provide a method for chiral analysis, which is crucial for understanding and developing asymmetric synthesis and chiral drugs (Hamman, 1993).
Radiochemical Studies
Research into the radiosynthesis of O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, a surrogate of the chemical warfare agent sarin, has been conducted. This study contributes to the development of novel radiolabeled organophosphate acetylcholinesterase inhibitors, enabling the exploration of organophosphate modes of action with PET imaging in vivo. This research provides insights into the radiochemical properties and potential biomedical applications of compounds structurally related to 2-(2-Fluoro-4-nitrophenyl)propanoic acid (Hayes et al., 2018).
Photoreaction and Photostability Studies
The photoreaction and photostability of compounds like flutamide, containing a nitrophenyl moiety similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been studied in different solvents. These studies reveal the various photoreaction pathways and the production of reactive intermediates, contributing to our understanding of the photochemical behavior of these compounds (Watanabe et al., 2015).
Biochemical Photoprobes
2-Fluoro-4-nitrophenyl ethers, structurally similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been explored for their potential as biochemical photoprobes. The study of their photosubstitutions with various nucleophiles sheds light on their preparative results and thermal stability, indicating their potential utility in biochemical applications (Pleixats et al., 1989).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s structurally similar to flurbiprofen , which primarily targets prostaglandin synthetase , an enzyme involved in the inflammatory response.
Mode of Action
Based on its structural similarity to flurbiprofen , it may also act by inhibiting prostaglandin synthetase . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
If it acts similarly to flurbiprofen , it would affect the arachidonic acid pathway . This pathway produces prostaglandins, so inhibiting prostaglandin synthetase would disrupt this pathway, reducing inflammation and pain.
Result of Action
If it acts similarly to flurbiprofen , it would reduce inflammation and pain by inhibiting the production of prostaglandins .
Propiedades
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCPNADYHADDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


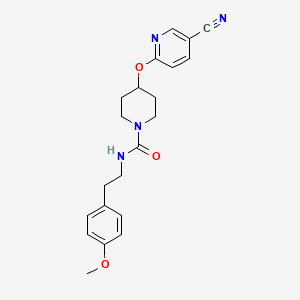
![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)
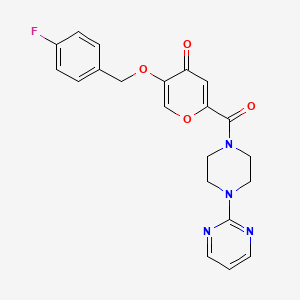
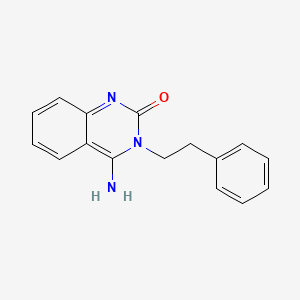

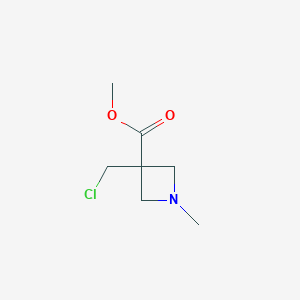
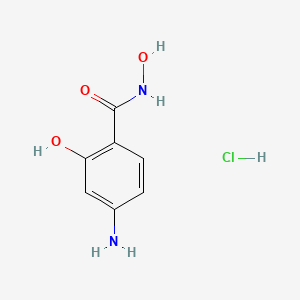
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)

